molecular formula C19H15NO5 B11386412 methyl 4-{[(7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate

methyl 4-{[(7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate

Cat. No.: B11386412
M. Wt: 337.3 g/mol
InChI Key: AEKKEAKGZJBGFN-UHFFFAOYSA-N
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Description

METHYL 4-(7-METHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE is a synthetic organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chromene core, which is a fused ring system consisting of a benzene ring and a pyran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(7-METHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE typically involves the condensation of 7-methyl-4-oxo-4H-chromene-2-carboxylic acid with methyl 4-aminobenzoate. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors could enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

METHYL 4-(7-METHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

METHYL 4-(7-METHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 4-(7-METHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE involves its interaction with specific molecular targets. The chromene core can interact with enzymes and receptors, modulating their activity. The amide group can form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 4-(7-METHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE is unique due to the presence of both the chromene core and the amide group, which confer distinct chemical and biological properties. This combination allows for versatile chemical modifications and potential therapeutic applications .

Properties

Molecular Formula

C19H15NO5

Molecular Weight

337.3 g/mol

IUPAC Name

methyl 4-[(7-methyl-4-oxochromene-2-carbonyl)amino]benzoate

InChI

InChI=1S/C19H15NO5/c1-11-3-8-14-15(21)10-17(25-16(14)9-11)18(22)20-13-6-4-12(5-7-13)19(23)24-2/h3-10H,1-2H3,(H,20,22)

InChI Key

AEKKEAKGZJBGFN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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